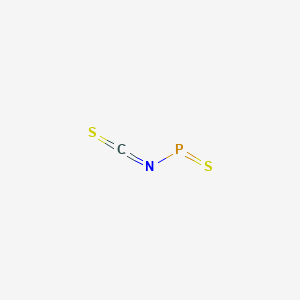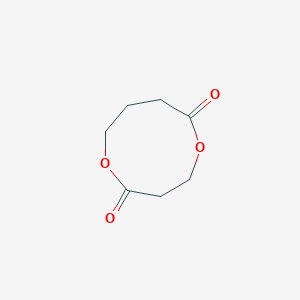
Sulfanylidene(thiophosphorosoimino)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidene(thiophosphorosoimino)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen bonds. Compounds with sulfur-nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidene(thiophosphorosoimino)methane typically involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and substantially reducing waste generation .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through similar oxidative coupling processes, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sulfanylidene(thiophosphorosoimino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products
The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides, which are widely used in pharmaceuticals, pesticides, and polymer industries .
Scientific Research Applications
Sulfanylidene(thiophosphorosoimino)methane has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and discovery.
Industry: Utilized in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism by which Sulfanylidene(thiophosphorosoimino)methane exerts its effects involves the formation of sulfur-nitrogen bonds through oxidative coupling . The molecular targets and pathways involved in its action are primarily related to its ability to interact with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sulfanylidene(thiophosphorosoimino)methane include sulfenamides, sulfinamides, and sulfonamides . These compounds also contain sulfur-nitrogen bonds and are widely used in similar applications .
Uniqueness
What sets this compound apart is its unique structure, which allows for efficient synthesis and diverse applications without the need for additional pre-functionalization steps . This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
25756-86-9 |
|---|---|
Molecular Formula |
CNPS2 |
Molecular Weight |
121.13 g/mol |
IUPAC Name |
sulfanylidene(thiophosphorosoimino)methane |
InChI |
InChI=1S/CNPS2/c4-1-2-3-5 |
InChI Key |
QDJJNMSCEYGKPP-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP=S)=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)



![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)



